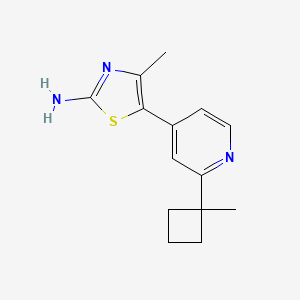4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
CAS No.: 1395492-76-8
Cat. No.: VC2751901
Molecular Formula: C14H17N3S
Molecular Weight: 259.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1395492-76-8 |
|---|---|
| Molecular Formula | C14H17N3S |
| Molecular Weight | 259.37 g/mol |
| IUPAC Name | 4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17) |
| Standard InChI Key | NGEFVENODPUSOJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C |
| Canonical SMILES | CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C |
Introduction
Chemical Structure and Properties
Structural Features
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine contains several key structural components:
-
A 2-aminothiazole core
-
A methyl group at the C4 position of the thiazole ring
-
A pyridine ring linked at the C5 position of the thiazole
-
A 1-methylcyclobutyl substituent at the C2 position of the pyridine ring
This structural arrangement shares similarities with other thiazole-containing compounds that have shown biological activity. The 2-amino group on the thiazole ring is a common structural feature in compounds with kinase inhibitory activity, as observed in various CDK4/6 inhibitors .
Synthetic Approaches
General Synthesis Strategy
The synthesis of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine likely follows similar routes to those used for related thiazole derivatives. Based on available literature, the following synthetic pathways are proposed:
Hantzsch Thiazole Synthesis
This classical approach involves the condensation of α-haloketones with thiourea or thioamides:
-
Preparation of a suitable α-bromoketone derivative from the corresponding pyridine precursor
-
Reaction with thiourea to form the 2-aminothiazole core
-
Further functionalization as needed
This approach has been successfully employed for the synthesis of similar compounds such as 4-(Pyridin-4-yl)thiazol-2-amine .
Detailed Synthetic Procedures
A potential synthetic route, adapted from similar procedures in the literature, might include:
Preparation of Pyridine Precursor
First, the synthesis of 2-(1-methylcyclobutyl)pyridine-4-carboxaldehyde or its corresponding ketone derivative would be required.
α-Bromination
The ketone intermediate would undergo α-bromination, similar to the procedure described for 4-acetylpyridine:
"To a solution of 4-acetylpyridine and 48% HBr in acetic acid, a solution of bromine in acetic acid at 0°C was added dropwise. After addition, the reaction mixture was allowed to stir at 70°C for 1 h."
Thiazole Ring Formation
The α-bromoketone would then react with thiourea to form the thiazole ring:
"A mixture of the bromoketone intermediate, thiourea, and absolute EtOH was refluxed overnight. After cooling to room temperature, the reaction mixture was diluted with water, and the pH was adjusted to 11 with concentrated ammonium hydroxide solution and was further stirred for 2 h."
Biological Activity and Applications
Structure-Activity Relationship Insights
Structure-activity relationship studies of similar compounds provide insights into how specific structural features might influence the activity of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine:
| Structural Feature | Potential Effect on Activity |
|---|---|
| 2-Amino group on thiazole | Essential for hydrogen bonding with kinase hinge region |
| Methyl at C4 of thiazole | May enhance selectivity for CDK4/6 over other CDKs |
| Pyridine ring | Provides additional hydrogen bond acceptor capabilities |
| 1-Methylcyclobutyl group | May influence cell permeability and binding specificity |
Comparative Analysis
Comparison with Similar Thiazole Derivatives
The following table compares structural features of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine with related compounds:
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine | Baseline structure | - |
| N-Cyclopentyl-4-methylthiazol-2-amine derivatives | Cyclopentyl on amino group vs. unsubstituted amino group | Increased lipophilicity; may alter binding profile |
| 4-(Pyridin-4-yl)thiazol-2-amine | Lacks methyl group at C4; different pyridine positioning | May affect selectivity and potency |
| 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine | Dihydrothiazole vs. thiazole core; different substitution pattern | Different conformational properties and binding mode |
Structure-Based Design Considerations
The design of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine likely considers key structural elements that influence:
-
Kinase binding pocket interactions
-
Cellular permeability
-
Metabolic stability
-
Selectivity profile
Studies on similar compounds have shown that subtle modifications of the thiazole core can significantly impact selectivity for different kinases. For example, substitution at the amino site of the thiazole ring with a cyclopentyl group provided optimal combination of enzymatic and cellular potencies as well as selectivity for CDK4/6 in related compounds .
Analytical Characterization
Spectroscopic Identification
Based on similar compounds, the following spectroscopic data might be expected for 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine:
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR signals:
-
Methyl group at C4 of thiazole: singlet at approximately δ 2.3-2.5 ppm
-
Methyl group on cyclobutyl: singlet at approximately δ 1.3-1.5 ppm
-
Cyclobutyl protons: multiplets at approximately δ 1.6-2.2 ppm
-
Pyridine ring protons: signals in the aromatic region (δ 7.0-8.5 ppm)
-
Amino group protons: broad singlet at approximately δ 5.5-7.0 ppm
Similar thiazole derivatives show characteristic patterns, as seen in compounds like 1-(2-(Cyclopentylamino)-4-(trifluoromethyl)thiazol-5-yl)ethan-1-one with signals at "δ 2.40 (s, 3H)" for the methyl group .
Mass Spectrometry
Expected to show a molecular ion peak corresponding to the molecular weight of approximately 270-280 Da, with fragmentation patterns characteristic of thiazole and pyridine rings.
Future Research Directions
Optimization Opportunities
Future research on 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine could focus on:
-
Systematic modifications of the 1-methylcyclobutyl group to optimize potency and selectivity
-
Exploration of different substituents on the amino group of the thiazole ring
-
Investigation of metabolic stability and pharmacokinetic properties
-
Development of more efficient synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume